molecular formula C15H21N3 B12589665 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] CAS No. 646055-87-0

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]

Cat. No.: B12589665
CAS No.: 646055-87-0
M. Wt: 243.35 g/mol
InChI Key: RHQJWLPJMQCJOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] typically involves the construction of the spirocyclic framework through a series of cyclization reactions. One common approach is the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with bromoalkyltetrahydropyran, followed by a ring-opening and aminocyclization sequence . This method allows for the formation of the spirocyclic structure with high stereochemical control.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions

1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand for nicotinic acetylcholine receptors.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] involves its interaction with nicotinic acetylcholine receptors. This compound acts as a ligand, binding to the receptor sites and modulating their activity. The molecular targets include the alpha4beta2 and alpha7 subtypes of nicotinic acetylcholine receptors, which are involved in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] is unique due to its spirocyclic structure, which imparts distinct stereochemical properties and biological activity. Unlike its similar compounds, this structure allows for specific interactions with receptor sites, making it a valuable compound in drug discovery and development .

Properties

CAS No.

646055-87-0

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

1'-pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]

InChI

InChI=1S/C15H21N3/c1-2-14(11-16-6-1)17-9-5-15(12-17)10-13-3-7-18(15)8-4-13/h1-2,6,11,13H,3-5,7-10,12H2

InChI Key

RHQJWLPJMQCJOF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC23CCN(C3)C4=CN=CC=C4

Origin of Product

United States

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